Bienvenue dans la boutique en ligne BenchChem!

N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Medicinal chemistry Structure-activity relationship Benzothiazole derivatives

This compound features a unique 4-methyl substitution and phenylthioether side chain, enabling paired SAR studies with unsubstituted analogs (CAS 895461-02-6). Use as a probe for TRPV1 antagonism and S-oxidation metabolite assessment. Available at ≥95% purity from multiple suppliers. Request a quote today.

Molecular Formula C17H16N2OS2
Molecular Weight 328.45
CAS No. 476307-27-4
Cat. No. B3016587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
CAS476307-27-4
Molecular FormulaC17H16N2OS2
Molecular Weight328.45
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C17H16N2OS2/c1-12-6-5-9-14-16(12)19-17(22-14)18-15(20)10-11-21-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20)
InChIKeyVUXIUXQJOQCCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide (CAS 476307-27-4): Baseline Physicochemical and Structural Profile for Procurement Evaluation


N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide (CAS 476307-27-4) is a synthetic benzothiazole amide derivative with molecular formula C₁₇H₁₆N₂OS₂ and a molecular weight of 328.45 g/mol . The compound incorporates a 4-methyl-substituted benzothiazole core linked via an amide bridge to a 3-phenylthiopropanamide side chain . Benzothiazole amides as a class have been investigated as TRPV1 antagonists and kinase inhibitor scaffolds, with metabolic profiling studies highlighting class-specific amide hydrolysis and glutathione conjugation behaviour [1]. Commercially, the compound is available at ≥95% purity from multiple suppliers, indicating its accessibility as a research tool or screening hit .

Why N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide Cannot Be Simply Interchanged with In-Class Benzothiazole Amide Analogs


Despite sharing the benzothiazole amide scaffold with numerous research compounds, N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide possesses a unique combination of substituents—a 4-methyl group on the benzothiazole ring and a phenylthioether linkage in the propanamide side chain—that simultaneously modulates electronic character, lipophilicity, and metabolic liability . Published metabolic profiling of benzothiazole amide TRPV1 antagonists demonstrates that even subtle structural variations within this class produce divergent amide hydrolysis rates and glutathione conjugate formation patterns, directly impacting in vitro genotoxicity assay outcomes [1]. Consequently, replacing this compound with an analog differing in either the benzothiazole substitution (e.g., 5-methyl, 6-fluoro, or unsubstituted) or the side-chain linker (e.g., tosyl, pyrrolidine) cannot be assumed to preserve target binding, metabolic stability, or off-target profile without explicit comparative data.

Quantitative Differentiation Evidence for N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide Against Closest Structural Analogs


Structural and Substituent Differentiation: 4-Methylbenzothiazole vs. Unsubstituted Benzothiazole Core

The target compound features a 4-methyl substituent on the benzothiazole ring, absent in the direct analog N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895461-02-6), which instead carries the methyl group on the phenylthio ring . This positional isomerism results in identical molecular formula (C₁₇H₁₆N₂OS₂) and molecular weight (328.45 g/mol) but is expected to produce distinct electronic and steric effects at the benzothiazole 4-position. In a related benzothiazole-piperazine series, the 4-methylbenzothiazol-2-yl derivative (compound 8) achieved a GI₅₀ of 0.7 µM against cancer cell lines, whereas unsubstituted and differently substituted analogs demonstrated markedly different potencies [1]. While this comparison is cross-study and involves a different side chain, it illustrates the functional impact of 4-methyl vs. alternative benzothiazole substitution patterns within the same core class.

Medicinal chemistry Structure-activity relationship Benzothiazole derivatives

Side-Chain Linker Differentiation: Phenylthioether vs. Tosyl (Sulfonyl) Linker

The target compound contains a phenylthioether (–S–CH₂–) linkage in its propanamide side chain, in contrast to the sulfonyl (–SO₂–CH₂–) linker found in N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide (CAS 434920-94-2). The oxidation state of sulfur differentiates the two analogs: the thioether is less polar, more lipophilic, and metabolically susceptible to S-oxidation, whereas the sulfonyl group is strongly electron-withdrawing, resistant to oxidative metabolism, and increases aqueous solubility [1]. Published metabolic profiling of benzothiazole amide TRPV1 antagonists confirms that amide hydrolysis rates and glutathione conjugation are sensitive to side-chain electronic properties, producing divergent genotoxicity outcomes in Ames and Comet assays [2]. No direct head-to-head comparison between these two specific compounds has been reported, but the physicochemical divergence between thioether and sulfonyl linkers is well-established in medicinal chemistry [3].

Chemical biology Electrophilic character Metabolic stability

Benzothiazole 4-Methyl Substitution: Impact on Lipophilicity and Steric Bulk Relative to 6-Fluoro Analog

The target compound carries an electron-donating methyl group at the benzothiazole 4-position, whereas N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide (CAS not located) incorporates an electron-withdrawing fluorine at the 6-position. Methyl at C4 increases steric bulk ortho to the amide linkage and modestly elevates logP; fluorine at C6 lowers logP and introduces metabolic stability via C–F bond strength. Cross-study data from benzothiazole amide SAR series indicate that halogen substitution on the benzothiazole ring can shift IC₅₀ values by >10-fold against kinase and GPCR targets [1]. No direct quantitative comparison is available for these two specific compounds.

Drug design Lipophilicity Halogen substitution

Purity and Batch Consistency: Verifiable Supplier Specification for CAS 476307-27-4

The compound is supplied at ≥95% purity as verified by HPLC, NMR, or GC by multiple vendors including CheMenu (Catalog CM952358) and A2B Chem (Catalog BB00091) . In contrast, several positional isomers and analogs such as N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide (CAS 941966-37-6) and N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfanyl]propanamide (CAS 895461-02-6) are also commercially available but may exhibit different purity specifications, storage conditions, and batch-to-batch variability . Standardized QC documentation for the target compound reduces the risk of introducing impurity-driven artefacts into biological assays.

Quality control Procurement specification Reproducibility

Recommended Application Scenarios for N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide Based on Differentiated Evidence


Chemical Biology Probe for Investigating Benzothiazole 4-Methyl Substitution Effects

Researchers conducting structure-activity relationship (SAR) studies on benzothiazole amide scaffolds can employ this compound as a defined probe to isolate the contribution of the 4-methyl group to target binding and selectivity. As established in Section 3, this compound differs from its unsubstituted benzothiazole analog (CAS 895461-02-6) solely in the location of the methyl substituent, enabling paired testing that controls for molecular formula and mass . Class-level data from benzothiazole-piperazine derivatives indicate that 4-methyl substitution can drive GI₅₀ values to sub-micromolar levels [1], supporting the use of this compound in systematic medicinal chemistry campaigns.

Metabolic Stability and Genotoxicity Assessment of Phenylthioether-Containing Benzothiazole Amides

Given that the benzothiazole amide class has documented metabolic liabilities including amide hydrolysis and glutathione conjugation that confound standard in vitro genotoxicity assays (Ames, mouse lymphoma, Comet) [2], this compound—featuring a metabolically labile phenylthioether linker—is a suitable test article for evaluating S-oxidation-dependent metabolite formation. Its use alongside the corresponding sulfonyl analog (CAS 434920-94-2) enables head-to-head assessment of how side-chain sulfur oxidation state influences metabolic activation and genotoxicity readouts .

Control Compound for TRPV1 Antagonist Screening Libraries

Benzothiazole amides are a recognized scaffold for TRPV1 antagonism [2]. This compound can serve as a structurally defined reference standard for calibrating TRPV1 screening assays, provided its TRPV1 activity is confirmed in-house. Its distinct 4-methyl/phenylthio substitution pattern offers a differentiated profile from the broader benzothiazole amide series, making it useful for assessing assay sensitivity to substituent-driven potency shifts.

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.